![molecular formula C8H16Cl2N2O2 B13522509 2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride](/img/structure/B13522509.png)
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N2O2. It is a derivative of 2,5-diazabicyclo[2.2.2]octane, a bicyclic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and high efficiency. The industrial production methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Mécanisme D'action
The mechanism of action of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or base, participating in various chemical reactions. Its bicyclic structure and the presence of nitrogen atoms contribute to its reactivity and ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar compound with a bicyclic structure, commonly used as a catalyst and base in organic synthesis.
Triethylenediamine: Another bicyclic compound with similar properties and applications in catalysis and synthesis.
Uniqueness
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride is unique due to its specific acetic acid derivative structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
Propriétés
Formule moléculaire |
C8H16Cl2N2O2 |
|---|---|
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H14N2O2.2ClH/c11-8(12)5-10-4-6-1-2-7(10)3-9-6;;/h6-7,9H,1-5H2,(H,11,12);2*1H |
Clé InChI |
YZXKNDHNOOJKLD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(C1CN2)CC(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


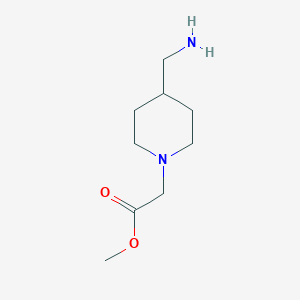
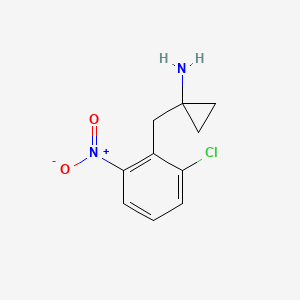
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)

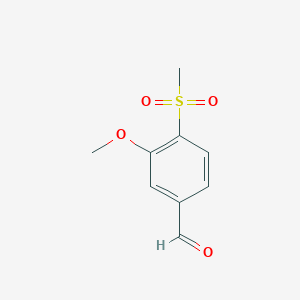
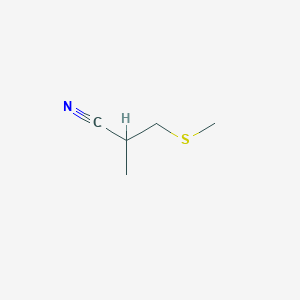
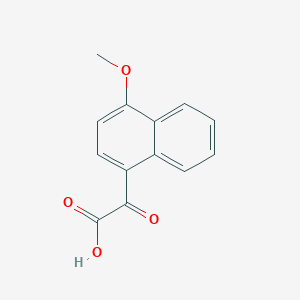
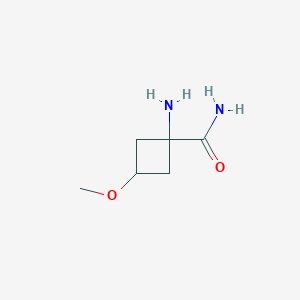
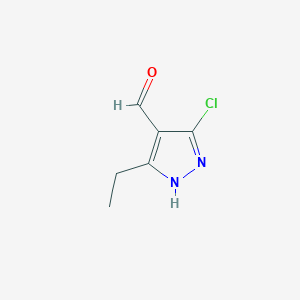
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)
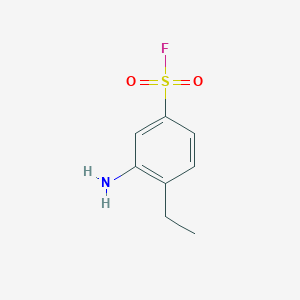
![[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride](/img/structure/B13522517.png)

![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride](/img/structure/B13522526.png)
